6-Bromo-8-chloro-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-methylcoumarin
Description
6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin is a halogenated coumarin derivative characterized by a bromine atom at position 6, a chlorine atom at position 8, a 3,4-dimethoxyphenyl group at position 3, and a methyl group at position 2. Coumarins are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
6-bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO4/c1-9-12-7-11(19)8-13(20)17(12)24-18(21)16(9)10-4-5-14(22-2)15(6-10)23-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQBGJNSIDSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action. The findings are supported by various studies, case reports, and experimental data.
Chemical Structure and Properties
The chemical structure of 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin includes:
- Bromine and Chlorine substituents which may enhance biological activity.
- Dimethoxyphenyl group that is significant for antioxidant properties.
- Coumarin core , known for its versatility in medicinal chemistry.
Antioxidant Activity
Coumarin derivatives have been extensively studied for their antioxidant properties. Research indicates that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. In particular, derivatives with methoxy groups, like 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin, have shown promising results in reducing oxidative stress in cellular models.
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin | 75.2 ± 1.5 |
| Reference Compound (e.g., Trolox) | 85.0 ± 2.0 |
Anticancer Activity
Studies have demonstrated that coumarin derivatives can inhibit the proliferation of various cancer cell lines. For instance, 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin has been evaluated against breast cancer cells (e.g., MCF-7 and BT474) and exhibited significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| BT474 | 15.0 |
The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells treated with various concentrations of 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin revealed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in breast cancer management.
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, this coumarin derivative demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research has indicated that coumarin derivatives exhibit significant anti-cancer properties. For instance, compounds similar to 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines by interacting with specific biological targets, such as proteins involved in cell cycle regulation and apoptosis pathways .
Anti-Inflammatory Properties
The anti-inflammatory potential of coumarin derivatives is well-documented. In a study assessing 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarins, several compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, surpassing the effects of standard anti-inflammatory drugs like indomethacin . This highlights the potential of 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin as a candidate for further anti-inflammatory research.
Antibacterial Activity
Coumarins have also been studied for their antibacterial effects. The structural features of 6-Bromo-8-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin may enhance its interaction with bacterial targets, making it a subject of interest for developing new antibacterial agents.
Fluorescence Microscopy and Cellular Imaging
The fluorescent properties of coumarin derivatives make them valuable in fluorescence microscopy and cellular imaging applications. The compound's ability to fluoresce allows for real-time monitoring of biological processes within live cells. This application is particularly useful in studying cellular dynamics and interactions at the molecular level .
Material Science
Development of Functional Materials
Coumarin derivatives are increasingly used in the development of functional materials due to their unique photophysical properties. The incorporation of halogen atoms such as bromine and chlorine can modify the electronic properties of these compounds, enhancing their utility in organic electronics and photonic devices .
Synthesis of Copolymers
Recent studies have focused on synthesizing dual-responsive copolymers based on coumarin structures that respond to environmental stimuli such as temperature and light. These materials can be utilized in smart drug delivery systems and responsive coatings .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights:
Substituent Effects: Halogenation: Bromine and chlorine at C6/C8 (target compound) may confer greater metabolic stability and electrophilic reactivity compared to non-halogenated coumarins . This contrasts with electron-withdrawing groups like cyano (331821-04-6) or bromophenyl (262590-98-7), which may alter reactivity and solubility . Methyl vs. Hydroxy at C4: The methyl group in the target compound reduces polarity compared to hydroxy-substituted analogs (e.g., 4139-61-1), likely enhancing membrane permeability .
Synthetic Routes :
- Halogenation (e.g., Br₂ in glacial acetic acid) and Friedel-Crafts acylation are common steps for introducing bromine and aromatic groups, respectively .
- Yields for analogous compounds (63–67%) suggest moderate efficiency, though optimization may be required for the target compound .
Commercial availability of simpler brominated coumarins (e.g., 4139-61-1) underscores their utility as building blocks for drug discovery .
Q & A
Q. What synthetic methodologies are recommended for constructing the coumarin core with bromo, chloro, and dimethoxyphenyl substituents?
The coumarin scaffold is typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For halogenation (Br/Cl), electrophilic substitution or directed ortho-metalation (DoM) strategies can be employed. The 3,4-dimethoxyphenyl group may be introduced via Suzuki-Miyaura cross-coupling using a pre-functionalized boronic acid intermediate. Purity validation (>97% via HPLC or GC) and regioselectivity confirmation (via H/C NMR) are critical, as seen in analogous coumarin derivatives .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR : H and C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons for Br/Cl coupling patterns).
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] for CHBrClO).
- HPLC/GC : Purity assessment (>95% as per industry standards for research-grade compounds) .
Q. How does the electronic nature of bromo and chloro substituents influence the compound’s reactivity in further functionalization?
Bromo groups act as leaving groups in nucleophilic aromatic substitution (SNAr), while chloro substituents are less reactive but stabilize the aromatic ring via electron withdrawal. Methoxy groups donate electron density, directing electrophilic attacks to meta/para positions. Computational studies (DFT) can predict sites for further modification, such as fluorination or cross-coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer) across studies?
- Assay Standardization : Control solvent effects (e.g., DMSO concentration) and cell line specificity.
- Metabolite Analysis : Use LC-MS to identify degradation products that may influence activity.
- Structural Analog Comparison : Test derivatives (e.g., 6,8-dichloro-4-methylcoumarin analogs) to isolate substituent-specific effects .
Q. What strategies optimize solubility for in vivo studies without destabilizing the compound?
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility.
- Nanoencapsulation : Lipid-based nanoparticles improve bioavailability, as demonstrated for halogenated coumarins .
Q. What computational tools predict binding interactions between this coumarin and cytochrome P450 enzymes?
- Molecular Docking (AutoDock Vina) : Model interactions with CYP3A4/2D6 active sites, focusing on halogen-π interactions with heme groups.
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (Br/Cl) with inhibitory potency using datasets from related compounds .
Q. How do crystallographic studies clarify discrepancies in reported tautomeric forms of substituted coumarins?
Single-crystal X-ray diffraction can resolve tautomerism (e.g., lactone vs. open-chain forms). For example, bulky substituents like 3,4-dimethoxyphenyl may sterically stabilize the lactone form, while electron-withdrawing halogens favor planar configurations. Compare with data from 6-bromo-4-hydroxycoumarin crystals .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
